
1,5-diphényl-1H-pyrazole-4-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate is a heterocyclic compound with the empirical formula C18H16N2O2 . It is a solid substance and is used as a building block in organic synthesis .
Synthesis Analysis
A series of pyrazole derivatives, including ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate, can be synthesized by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines .Molecular Structure Analysis
The asymmetric unit of the compound contains two independent molecules (A and B). In molecule A, the pyrazole ring is inclined at angles of 48.86 (6) and 60.80 (6)° with respect to the two phenyl rings. The corresponding angles for molecule B are 46.86 (6) and 58.63 (6)° .Physical And Chemical Properties Analysis
Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate is a solid substance . Its molecular weight is 292.33 .Applications De Recherche Scientifique
Chimie Médicinale
Les pyrazoles, y compris le 1,5-diphényl-1H-pyrazole-4-carboxylate d'éthyle, ont une large gamme d'applications en chimie médicinale . Ils sont utilisés comme échafaudages dans la synthèse de produits chimiques bioactifs . Les pyrazoles présentent des activités biologiques diverses, englobant des rôles tels que les agents antituberculeux, antimicrobiens, antifongiques, anti-inflammatoires, anticancéreux et antidiabétiques .
Découverte de médicaments
Dans le domaine de la découverte de médicaments, les pyrazoles sont très appréciés. La structure unique des pyrazoles, caractérisée par une structure hétérocyclique à cinq chaînons comportant deux atomes d'azote voisins, sert d'élément central . Cela en fait un cadre polyvalent dans divers secteurs de l'industrie chimique, y compris la médecine .
Agrochimie
Les pyrazoles sont également utilisés en agrochimie . Les propriétés spécifiques des pyrazoles les rendent utiles dans le développement de nouveaux agrochimiques .
Chimie de coordination
En chimie de coordination, les pyrazoles sont souvent utilisés en raison de leur capacité à agir comme ligands . Leur structure leur permet de former des complexes avec divers métaux .
Chimie organométallique
Les pyrazoles ont des applications en chimie organométallique . Ils peuvent former des composés organométalliques, qui sont utilisés dans diverses réactions chimiques .
Synthèse organique
Le 1H-pyrazole-4-carboxylate d'éthyle est utilisé dans la préparation de dérivés d'acide isoxazole-4-carboxylique et d'isoxazole-3,5-dicarboxamides . Il agit comme un intermédiaire en synthèse organique .
Mécanisme D'action
Mode of Action
Pyrazole derivatives, in general, are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
More research is needed to elucidate the specific pathways this compound interacts with .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Analyse Biochimique
Biochemical Properties
Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can lead to the inhibition of acetylcholinesterase, affecting neural transmission. Additionally, ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate has shown potential in modulating the activity of other enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase .
Cellular Effects
Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate exerts various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . The compound can modulate gene expression, leading to changes in the production of proteins involved in cellular metabolism and stress responses. For example, it can upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to combat oxidative damage . Additionally, ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate involves several key interactions at the molecular level. The compound can bind to the active sites of enzymes, leading to their inhibition or activation . For instance, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the hydrolysis of acetylcholine . This inhibition can result in increased levels of acetylcholine in the synaptic cleft, affecting neural transmission. Additionally, ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate remains stable under controlled conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate vary with different dosages in animal models. At lower doses, the compound has been found to exhibit beneficial effects, such as enhanced antioxidant activity and improved neural function . At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism . For example, the compound can modulate the activity of enzymes involved in the oxidative stress response, such as superoxide dismutase and catalase . These interactions can influence metabolic flux and alter the levels of key metabolites within the cell .
Transport and Distribution
The transport and distribution of ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function .
Subcellular Localization
Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate exhibits specific subcellular localization patterns that influence its activity . The compound can be directed to particular compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can modulate mitochondrial function and oxidative stress responses .
Propriétés
IUPAC Name |
ethyl 1,5-diphenylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-2-22-18(21)16-13-19-20(15-11-7-4-8-12-15)17(16)14-9-5-3-6-10-14/h3-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBJQDUHQJKJCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396098 | |
| Record name | ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53561-07-2 | |
| Record name | ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


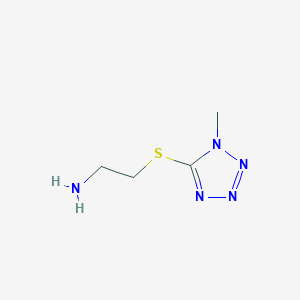
![4-[(Methoxyimino)methyl]benzoic acid](/img/structure/B1622389.png)
![N-(Pyridin-2-yl)benzo[d]oxazol-2-amine](/img/structure/B1622393.png)
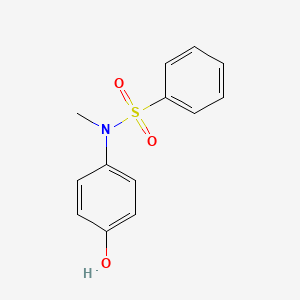

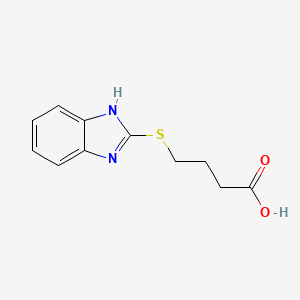
![2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]phenyl}acetamide](/img/structure/B1622398.png)
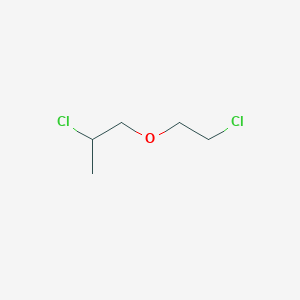
![Benzoic acid, 2-hydroxy-4-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B1622402.png)
![1-[3-Methoxy-4-(oxiran-2-ylmethoxy)phenyl]ethanone](/img/structure/B1622403.png)

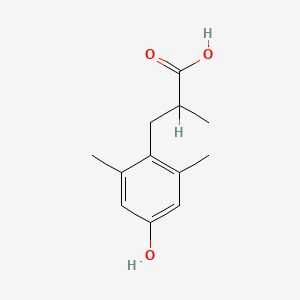
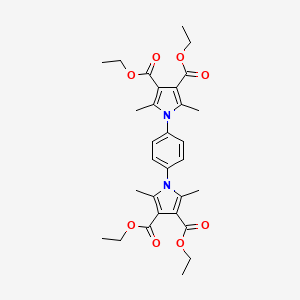
![2-(1H-benzo[d]imidazol-2-yl)-4-chlorophenol](/img/structure/B1622407.png)
